molecular formula C22H18N2O4S2 B2763447 (Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-01-9

(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2763447
CAS RN: 894673-01-9
M. Wt: 438.52
InChI Key: DHWGCGKHIOKRSM-MOSHPQCFSA-N
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Description

(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H18N2O4S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Synthesis

Research highlights the synthetic versatility of compounds structurally related to "(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" for generating diverse heterocyclic systems. Toplak et al. (1999) describe the use of related reagents for the preparation of various heterocyclic compounds, including pyrimidinones and thiazines, showcasing their potential in the development of new chemical entities for various scientific applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial Activity

A study by Zia-ur-Rehman et al. (2009) synthesized novel biologically active derivatives structurally related to the compound , demonstrating preliminary evaluation for antibacterial and DPPH radical scavenging activities. This suggests potential applications in developing new antimicrobial agents (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

Molecular Docking and Dynamic Simulations

Research by Ahmad et al. (2018) on derivatives of benzothiazine dioxides involved synthesis, characterization, and evaluation as monoamine oxidase inhibitors, alongside molecular docking and dynamic simulations. This work highlights the compound's relevance in exploring new treatments for disorders related to monoamine oxidase enzyme activity (Ahmad, Zaib, Jalil, Shafiq, Ahmad, Sultan, Iqbal, Aslam, & Iqbal, 2018).

Synthetic Applications and Reaction Mechanisms

The synthesis and reaction mechanisms of related compounds are extensively studied, providing insight into the formation of various heterocyclic structures. Studies like those by Stephens and Sowell (1998) explore cyclization reactions leading to thieno[3,2-b][1,4]-thiazine 1,1-dioxides, revealing the compound's utility in generating novel heterocycles (Stephens & Sowell, 1998).

properties

IUPAC Name

(3Z)-3-[(4-acetylanilino)methylidene]-1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-15(25)17-7-9-18(10-8-17)23-13-20-21(26)22-19(11-12-29-22)24(30(20,27)28)14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWGCGKHIOKRSM-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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